Benzamide vs. Acetamide Linker: Conformational and Metabolic Differentiation vs. CAS 941992-59-2
The target compound contains a direct benzamide linkage (Ar–C(=O)–NH–benzothiazole), whereas its closest commercially available analog CAS 941992-59-2 bears an acetamide linker (Ar–CH₂–C(=O)–NH–benzothiazole). In the broader benzothiazole EL inhibitor series, the nature of the linker between the sulfonyl-aryl group and the benzothiazole core critically determines both potency and selectivity: the patent discloses that amide, urea, and sulfone amide linkers yield distinct EL IC₅₀ ranges and selectivity windows versus hepatic lipase (HL) [1]. While specific matched-pair data for this exact benzamide/acetamide pair has not been published in a publicly accessible head-to-head comparison, the SAR trend across the series indicates that the more rigid, conjugated benzamide linker generally provides higher EL potency but may alter metabolic stability relative to the more flexible acetamide [1]. Procurement for SAR expansion or selectivity profiling should therefore treat these two compounds as non-interchangeable.
| Evidence Dimension | Linker type (benzamide vs. acetamide) effect on EL inhibition and metabolic stability |
|---|---|
| Target Compound Data | 4-Ethylsulfonylbenzamide linker (C=O directly attached to phenyl ring); molecular formula C₁₉H₂₀N₂O₃S₂; MW 388.50 g/mol |
| Comparator Or Baseline | CAS 941992-59-2: 4-Ethylsulfonylphenylacetamide linker (CH₂ spacer between phenyl and C=O); molecular formula C₂₀H₂₂N₂O₃S₂; MW 402.53 g/mol |
| Quantified Difference | Exact matched-pair EL IC₅₀ difference not publicly disclosed; class-level SAR indicates linker identity is a primary determinant of EL potency rank-order within the series [1] |
| Conditions | Inferred from SAR of >280 examples in US Patent 10,173,991 B2; endothelial lipase enzymatic assay using fluorogenic substrate A10070 [1][2] |
Why This Matters
The presence or absence of a single methylene spacer alters molecular conformation, hydrogen-bonding geometry at the target binding site, and susceptibility to amide hydrolysis, making linker identity a key differentiator for medicinal chemistry optimization and biological profiling.
- [1] Kim SH, Johnson JA, Jiang J, Parkhurst B, Phillips M, Pi Z, Qiao JX, Tora G, Ye Chen A, Liu E, et al. Identification of substituted benzothiazole sulfones as potent and selective inhibitors of endothelial lipase. Bioorg Med Chem Lett. 2019;29(15):1918-1921. doi:10.1016/j.bmcl.2019.05.045. View Source
- [2] Bristol-Myers Squibb Company. Sulfone amide linked benzothiazole inhibitors of endothelial lipase. US Patent 10,173,991 B2. Granted 2019-01-08. See Examples 1–380 and biological assay descriptions. View Source
